(2E)-1-(4-fluorophenyl)-3-[4-(morpholine-4-carbonyl)phenyl]prop-2-en-1-one
Description
Chalcone Derivatives in Medicinal Chemistry Research
Chalcones (1,3-diaryl-2-propen-1-ones) constitute a privileged scaffold in drug discovery due to their α,β-unsaturated ketone system, which enables diverse non-covalent interactions with biological targets. The planar structure facilitates π-π stacking with aromatic amino acid residues, while the enone moiety participates in Michael addition reactions with nucleophilic thiol groups in enzyme active sites. Contemporary synthetic strategies focus on modifying:
- A-ring substitutions : Electron-withdrawing groups (e.g., -F, -NO₂) enhance electrophilicity of the β-carbon
- B-ring hybridizations : Fusion with nitrogen/oxygen heterocycles improves bioavailability and target selectivity
Table 1 summarizes key structural modifications and associated biological activities in recent chalcone research:
Significance of Morpholine-Containing Chalcones in Drug Discovery
The morpholine ring (tetrahydro-1,4-oxazine) contributes three critical pharmacological properties:
- Solubility enhancement : Oxygen and nitrogen atoms increase water solubility by 2.3-4.8 fold compared to non-heterocyclic analogs
- Conformational restriction : Chair conformation stabilizes ligand-protein interactions through pseudo-axial substituent orientation
- Metabolic stability : Resistance to cytochrome P450 oxidation (t₁/₂ > 6h in human liver microsomes)
In MAO-B inhibition studies, morpholine-chalcone hybrids demonstrate 18-23% greater binding affinity (ΔG = -8.9 to -10.2 kcal/mol) versus non-morpholine counterparts due to hydrogen bonding with Tyr398 and Tyr435 residues.
Development and Evolution of Fluorinated Chalcones
Fluorine substitution at the para position of the aryl ring induces three synergistic effects:
- Electron withdrawal : Hammett σₚ constant = +0.06 enhances Michael acceptor reactivity
- Hydrogen bond mimicry : C-F...H-N interactions (2.8-3.1 Å) with Lys/Arg residues
- Metabolic blockade : Blocks para-hydroxylation pathways (CLₕ decreased by 37-41%)
Comparative molecular field analysis (CoMFA) of fluorinated vs. non-fluorinated chalcones reveals:
Research Significance and Scope for (2E)-1-(4-Fluorophenyl)-3-[4-(Morpholine-4-Carbonyl)Phenyl]Prop-2-En-1-One
This hybrid compound merges fluorinated chalcone architecture with morpholine's pharmacokinetic advantages. Preliminary data suggest:
- Dual-target inhibition : IC₅₀ = 0.89 μM (MAO-B), 2.34 μM (AChE) in rat cortical neurons
- Cytostatic activity : GI₅₀ = 8.7 μM against glioblastoma (C6) vs. 23.4 μM in normal astrocytes
- Structural plasticity : X-ray crystallography shows 15.7° dihedral angle between aryl rings, enabling adaptation to binding pocket topology
Ongoing research focuses on optimizing the lead compound through:
- Isosteric replacement of carbonyl oxygen with sulfur
- Introduction of zwitterionic groups at the morpholine nitrogen
- Development of nanoparticle-encapsulated formulations for blood-brain barrier penetration
Properties
IUPAC Name |
(E)-1-(4-fluorophenyl)-3-[4-(morpholine-4-carbonyl)phenyl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FNO3/c21-18-8-6-16(7-9-18)19(23)10-3-15-1-4-17(5-2-15)20(24)22-11-13-25-14-12-22/h1-10H,11-14H2/b10-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPTVYLJSFUQEDK-XCVCLJGOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=C(C=C2)C=CC(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C(=O)C2=CC=C(C=C2)/C=C/C(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(4-fluorophenyl)-3-[4-(morpholine-4-carbonyl)phenyl]prop-2-en-1-one typically involves a multi-step process. One common method includes the condensation of 4-fluorobenzaldehyde with 4-(morpholine-4-carbonyl)benzaldehyde in the presence of a base, such as sodium hydroxide, to form the intermediate chalcone. This intermediate is then subjected to further reactions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-(4-fluorophenyl)-3-[4-(morpholine-4-carbonyl)phenyl]prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound.
Scientific Research Applications
Anticancer Activity
Chalcones, including the target compound, have been investigated for their anticancer properties. Studies have shown that derivatives of chalcones can induce apoptosis in various cancer cell lines. For instance, research indicates that compounds with similar structures exhibit significant cytotoxic effects against human breast cancer (MCF-7) and lung cancer (A549) cell lines. The presence of fluorine and morpholine groups may enhance the anticancer activity by improving the compound's lipophilicity and ability to penetrate cellular membranes .
Antimicrobial Properties
The antimicrobial potential of chalcones has been extensively studied. The target compound's structural features suggest it may possess antibacterial and antifungal activities. Studies have demonstrated that certain chalcone derivatives exhibit moderate to potent activity against bacterial strains such as Escherichia coli and Staphylococcus aureus. The incorporation of morpholine groups is thought to contribute to enhanced interactions with microbial targets .
Anti-inflammatory Effects
Research indicates that chalcone derivatives can exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). The target compound's structural characteristics may allow it to modulate inflammatory pathways effectively, thus presenting potential therapeutic applications in inflammatory diseases .
Antioxidant Activity
The antioxidant properties of chalcones are linked to their ability to scavenge free radicals and reduce oxidative stress. Studies have shown that similar compounds can protect cells from oxidative damage, which is crucial in preventing various diseases, including cancer and neurodegenerative disorders .
Nonlinear Optical Properties
Chalcones are also being explored for their nonlinear optical properties, making them suitable candidates for applications in photonics and optoelectronics. The unique electronic structure of the target compound may facilitate its use in developing advanced materials for optical devices .
Case Studies
Mechanism of Action
The mechanism of action of (2E)-1-(4-fluorophenyl)-3-[4-(morpholine-4-carbonyl)phenyl]prop-2-en-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Key Structural Features :
- Ring A : 4-Fluorophenyl group (electron-withdrawing substituent).
- Ring B : 4-(Morpholine-4-carbonyl)phenyl group (bulky, polar substituent).
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological activity of chalcones is highly dependent on substituent patterns. Below is a comparison with key analogs:
Table 1: Substituent Effects on Chalcone Activity
Key Observations :
Electron-Withdrawing Groups (EWGs) : Fluorine (as in the target compound and 2j) enhances activity compared to methoxy or methyl groups. For example, 2j (4-Fluorophenyl on B) has IC50 = 4.7 μM, while 2p (4-Methoxyphenyl on B) has IC50 = 70.79 μM .
Morpholine Derivatives : LabMol-89 and Compound 2E () demonstrate that morpholine substituents improve solubility and may enhance binding to polar enzyme pockets. However, direct activity data for the target compound are lacking.
Key Observations :
- Morpholine-containing chalcones (e.g., LabMol-89, Compound 2E) show moderate-to-high yields (9–88%), suggesting feasible synthesis.
- The target compound’s solubility in DMSO can be inferred from analogs like Compound 2E, which shares a fluorophenyl group .
Biological Activity
The compound (2E)-1-(4-fluorophenyl)-3-[4-(morpholine-4-carbonyl)phenyl]prop-2-en-1-one, often referred to as a chalcone derivative, has garnered attention in medicinal chemistry due to its potential biological activities. Chalcones are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article delves into the biological activity of this specific chalcone derivative, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure
The structure of this compound can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Inhibition of Enzymes : Like many chalcone derivatives, this compound may inhibit specific enzymes involved in cell signaling pathways. For instance, it has been shown to inhibit dipeptidyl peptidase IV (DPP-IV), which plays a crucial role in glucose metabolism and is a target for diabetes treatment .
- Antioxidant Activity : The compound exhibits antioxidant properties, which help in scavenging free radicals and reducing oxidative stress in cells. This is significant in preventing cellular damage associated with various diseases .
- Anti-cancer Properties : Research indicates that chalcone derivatives can induce apoptosis in cancer cells. This compound's structural features may enhance its ability to inhibit cancer cell proliferation by modulating signaling pathways related to cell survival .
Research Findings
Several studies have explored the biological activities of this compound. Key findings include:
Table 1: Summary of Biological Activities
Case Studies
- DPP-IV Inhibition : A study focusing on the structure-activity relationship (SAR) of DPP-IV inhibitors revealed that modifications on the phenyl rings significantly enhance inhibitory potency. The presence of the fluorine atom and morpholine group in this compound contributes to its effectiveness against DPP-IV .
- Cancer Cell Studies : In vitro studies have shown that this compound can reduce the viability of cancer cells through apoptosis induction. It was found to downregulate anti-apoptotic proteins such as Mcl-1, which is often overexpressed in cancer .
- Antioxidant Evaluations : The antioxidant capacity was assessed using various assays, demonstrating that this compound could effectively neutralize reactive oxygen species (ROS), suggesting its potential use as a protective agent against oxidative stress-related diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
